molecular formula C8H5ClINO2 B8524546 4-Chloro-5-hydroxy-7-iodoisoindolinone

4-Chloro-5-hydroxy-7-iodoisoindolinone

Cat. No.: B8524546
M. Wt: 309.49 g/mol
InChI Key: MJFCQESKRJKOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by substituents at positions 4 (chloro), 5 (hydroxy), and 7 (iodo) on its bicyclic aromatic core. Isoindolinones are heterocyclic compounds of pharmaceutical interest due to their structural versatility and bioactivity.

Properties

Molecular Formula

C8H5ClINO2

Molecular Weight

309.49 g/mol

IUPAC Name

4-chloro-5-hydroxy-7-iodo-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5ClINO2/c9-7-3-2-11-8(13)6(3)4(10)1-5(7)12/h1,12H,2H2,(H,11,13)

InChI Key

MJFCQESKRJKOCC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2C(=O)N1)I)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoindolinone derivatives are often modified via halogenation or hydroxylation to tune their physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-5-hydroxy-7-iodoisoindolinone with related compounds:

2.1. Halogenation Patterns

The iodine atom at position 7 distinguishes this compound from chloro- or bromo-substituted analogs. For example:

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound Cl, OH, I ~343.5 (estimated) Radiopharmaceutical precursors
4,7-Dichloroisoindolinone Cl, Cl ~216.1 Polymer intermediates
5-Hydroxy-7-bromoisoindolinone OH, Br ~258.0 Antimicrobial agents

Note: Molecular weights are estimated based on standard isoindolinone frameworks.

The synthesis of such derivatives often follows methods akin to , where halogenated alkylating agents (e.g., methyl iodide) or electrophilic substitutions introduce functional groups. For instance, methyl iodide in facilitates O-methylation, though iodine in the target compound likely originates from iodination reagents (e.g., I₂/KI) rather than alkylation.

2.2. Functional Group Reactivity

The hydroxy group at position 5 enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or unsubstituted analogs.

Comparison with Non-Isoindolinone Compounds

While references Iridin (CAS 491-74-7), an isoflavone glucoside, structural and functional differences highlight the uniqueness of this compound:

Property This compound Iridin
Core Structure Isoindolinone Isoflavone glucoside
Molecular Formula C₈H₅ClINO₂ (estimated) C₂₄H₂₆O₁₃
Functional Groups Chloro, hydroxy, iodo Glucoside, methoxy, hydroxy
Applications Medicinal chemistry, materials science Phytochemical research

Iridin’s glucoside moiety and lack of halogens render it unsuitable for halogen-specific applications, underscoring the target compound’s niche in halogenated small-molecule research.

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